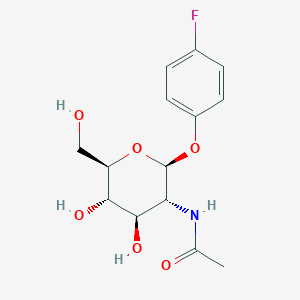

4-Fluorophenyl 2-acetamido-2-deoxy-B-D-glucopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorophenyl 2-acetamido-2-deoxy-B-D-glucopyranoside typically involves the glycosylation of a glucopyranoside derivative with a fluorophenyl group. The reaction conditions often require the use of a catalyst and a solvent to facilitate the glycosylation process .

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories under controlled conditions to ensure purity and consistency .

Analyse Des Réactions Chimiques

Types of Reactions

4-Fluorophenyl 2-acetamido-2-deoxy-B-D-glucopyranoside can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol .

Applications De Recherche Scientifique

4-Fluorophenyl 2-acetamido-2-deoxy-B-D-glucopyranoside is widely used in scientific research, particularly in the fields of:

Chemistry: As a reagent in various chemical reactions and synthesis processes.

Biology: In the study of enzyme interactions and metabolic pathways.

Medicine: For the development of diagnostic tools and therapeutic agents.

Industry: In the production of specialized chemicals and materials.

Mécanisme D'action

The mechanism of action of 4-Fluorophenyl 2-acetamido-2-deoxy-B-D-glucopyranoside involves its interaction with specific enzymes and proteins. The compound binds to the active sites of these molecules, modulating their activity and influencing various biochemical pathways . The molecular targets and pathways involved are often related to carbohydrate metabolism and glycosylation processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside: Used as a fluorogenic substrate in enzyme assays.

4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide: Utilized in the detection and estimation of fungal growth.

Uniqueness

4-Fluorophenyl 2-acetamido-2-deoxy-B-D-glucopyranoside is unique due to its specific fluorophenyl group, which enhances its binding affinity and specificity for certain biological targets. This makes it particularly valuable in proteomics research and other specialized applications .

Activité Biologique

4-Fluorophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside (CAS No. 135608-47-8) is a synthetic compound that has garnered attention for its potential applications in biochemical and medical research. This compound is particularly relevant in the study of enzyme interactions, metabolic pathways, and as a substrate in various biochemical reactions. Its unique structure, featuring a fluorophenyl group, enhances its binding affinity to specific biological targets, making it a valuable tool in proteomics and other specialized research areas.

4-Fluorophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside serves as a substrate for various enzymes, notably β-hexosaminidases. These enzymes are crucial for the hydrolysis of glycosidic bonds in glycoconjugates, influencing cellular processes such as glycosylation and metabolism. The compound's role as a competitive inhibitor for these enzymes is significant; it binds to the active site, preventing the hydrolysis of natural substrates, which can alter metabolic pathways and cellular signaling mechanisms .

Table 1: Enzyme Interactions of 4-Fluorophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside

| Enzyme | Type of Interaction | Effect |

|---|---|---|

| β-Hexosaminidases | Competitive Inhibition | Prevents substrate hydrolysis |

| Other Glycosidases | Substrate for Glycosylation | Affects glycosylation patterns in cells |

Cellular Effects

The compound influences various cellular processes, including:

- Cell Signaling Pathways : It can modulate signaling cascades by altering the availability of glycosaminoglycans (GAGs) and proteins involved in these pathways.

- Gene Expression : Changes in glycosylation patterns can lead to differential gene expression profiles.

- Metabolism : It affects the incorporation of glucosamine into GAGs, impacting overall cellular metabolism .

Molecular Mechanism

The molecular mechanism of action for 4-Fluorophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside involves specific binding interactions with enzymes and other biomolecules. By acting as a competitive inhibitor, it disrupts normal enzymatic activity, leading to altered metabolic outcomes. This specificity is attributed to its unique structural features that enhance binding affinity .

Transport and Distribution

Within biological systems, the transport and distribution of this compound are facilitated through interactions with specific transporters and binding proteins. These interactions ensure that the compound reaches various cellular compartments where it can exert its effects on metabolism and enzyme activity.

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Enzyme Inhibition : Research demonstrated that 4-Fluorophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside effectively inhibits β-hexosaminidases in vitro, providing insights into its potential therapeutic applications in diseases characterized by aberrant glycosylation patterns.

- Impact on Glycosylation : A case study highlighted how this compound affects the incorporation of glucosamine into GAGs, leading to significant changes in cellular glycosylation profiles. This has implications for understanding diseases such as cancer and diabetes where glycosylation is altered.

- Therapeutic Potential : Investigations into its use as a therapeutic agent have shown promise in targeting specific metabolic pathways disrupted in certain diseases, suggesting potential applications in drug development .

Propriétés

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-(4-fluorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO6/c1-7(18)16-11-13(20)12(19)10(6-17)22-14(11)21-9-4-2-8(15)3-5-9/h2-5,10-14,17,19-20H,6H2,1H3,(H,16,18)/t10-,11-,12-,13-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDDRJQCEWZUGG-DHGKCCLASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)F)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)F)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.